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Iodonium bis(4-methylphenyl) hexafluoroantimonate

Photochemistry Photoacid generators UV absorption

Generic diaryliodonium PAGs often deliver insufficient cure speed and solubility, causing film defects and thermal budget overruns. This para-methyl-substituted derivative solves these issues with quantified performance gains: • 54% higher absorptivity at 310 nm vs. diphenyliodonium SbF₆, enabling tack-free BADGE cure at 180 mJ/cm² (40% lower UV dose). • 28% higher quantum yield accelerates cationic polymerization in epoxide/vinyl ether systems. • 82% higher PGMEA solubility (22.5 g/100 mL) permits high-loading, crystallization-free formulations. • Tdec onset 192 °C withstands post-apply bake up to 150 °C, minimizing dark polymerization and extending shelf life.

Molecular Formula C14H40F6I10O18Sb6
Molecular Weight 2610.1 g/mol
Cat. No. B12328897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIodonium bis(4-methylphenyl) hexafluoroantimonate
Molecular FormulaC14H40F6I10O18Sb6
Molecular Weight2610.1 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)O[Sb](=O)[O-].CC1=CC=C(C=C1)O[Sb](=O)[O-].[O-][Sb](=O)[O-].[O-][Sb](=O)[O-].[O-][Sb](=O)[O-].[O-][Sb](=O)[O-].F.F.F.F.F.F.[IH2+].[IH2+].[IH2+].[IH2+].[IH2+].[IH2+].[IH2+].[IH2+].[IH2+].[IH2+]
InChIInChI=1S/2C7H8O.6FH.10H2I.16O.6Sb/c2*1-6-2-4-7(8)5-3-6;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h2*2-5,8H,1H3;6*1H;10*1H2;;;;;;;;;;;;;;;;;;;;;;/q;;;;;;;;10*+1;;;;;;;10*-1;;;;;2*+1/p-2
InChIKeyAEBASZSTLDJMHE-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Iodonium bis(4-methylphenyl) hexafluoroantimonate: Cationic Photoinitiator


Iodonium bis(4-methylphenyl) hexafluoroantimonate (CAS 342397-32-0) is a diaryliodonium salt featuring a bis(p-tolyl)iodonium cation paired with a non-nucleophilic hexafluoroantimonate (SbF6⁻) counterion. This compound belongs to the class of onium salt photoacid generators (PAGs) that undergo photolysis upon UV irradiation to produce strong Brønsted acids (HSbF6), initiating cationic polymerization of epoxides, vinyl ethers, and other heterocyclic monomers [1]. Compared to unsubstituted diphenyliodonium analogs, the para-methyl substituents modify both the electronic absorption profile and the solubility characteristics, which are critical parameters for formulating photoresists and UV-curable coatings [2].

Workflow Cationic UV curing and photoresist formulation
Selection para-Methyl substituted diaryliodonium salt PAG
Use context Epoxy, vinyl ether, and hybrid monomer systems

Differentiation from Diaryliodonium Analogs


Despite belonging to the same diaryliodonium salt family, bis(4-methylphenyl)iodonium hexafluoroantimonate exhibits quantitatively distinct photochemical and physical properties from its closest analogs such as diphenyliodonium hexafluoroantimonate or bis(4-tert-butylphenyl)iodonium hexafluoroantimonate [1]. The para-methyl substituents alter the electron density on the iodine center, affecting the photoinduced electron transfer kinetics and the quantum yield of acid generation. Moreover, the substitution pattern directly influences the thermal decomposition temperature and solubility in common resist solvents (e.g., propylene glycol monomethyl ether acetate, PGMEA), meaning that substituting one iodonium salt for another without recalibrating the formulation leads to significant changes in cure speed, film uniformity, and shelf life [2]. The quantitative evidence below demonstrates why this specific compound is a differentiated selection rather than a generic equivalent.

Property
This PAG
Diphenyl analog risk
UV absorption
Red-shifted absorption, higher absorptivity near 310–365 nm
May require higher UV dose to reach similar cure with unsubstituted analog
Thermal stability
Higher thermal decomposition temperature
Lower stability may cause premature acid release during bake steps
Solubility in PGMEA
Significantly higher solubility
Lower solubility limits masterbatch concentration and risks crystallization defects

Quantitative Evidence


Red-Shifted UV Absorption Profile

In acetonitrile solution, bis(4-methylphenyl)iodonium hexafluoroantimonate exhibits a molar absorptivity (ε) of 1,850 L·mol⁻¹·cm⁻¹ at λmax 310 nm, whereas diphenyliodonium hexafluoroantimonate shows λmax at 285 nm with ε 1,200 L·mol⁻¹·cm⁻¹ [1]. This 25 nm red shift and 54% higher absorptivity at 310 nm provides superior overlap with UV-LED emission sources (e.g., 310 nm or 315 nm) and i-line (365 nm) after tail extension.

UV absorption
Cross-study comparable
1,850 L·mol⁻¹·cm⁻¹ at 310 nm
+54% ε vs diphenyl analog (1,200 at 285 nm)
Supports UV-LED and i-line source compatibility
Acetonitrile solution, 1 cm path; reported red shift 25 nm
Photochemistry Photoacid generators UV absorption Cationic polymerization

Higher Acid Generation Quantum Yield

The quantum yield (Φ) for photolytic generation of HSbF6 from bis(4-methylphenyl)iodonium hexafluoroantimonate in acetonitrile at 254 nm is 0.68 ± 0.03, compared to 0.53 ± 0.02 for diphenyliodonium hexafluoroantimonate under identical conditions [1]. This 28% increase in quantum yield results from electron-donating para-methyl groups stabilizing the radical cation intermediate, reducing back-electron transfer.

Acid quantum yield
Direct head-to-head
This compound 0.68 ± 0.03
Diphenyl analog 0.53 ± 0.02
+28% higher quantum yield
More catalytic acid per photon, reducing required exposure dose
254 nm actinometry, acetonitrile, 23°C
Quantum yield Photoacid generation Photolysis efficiency Cationic UV curing

Superior Thermal Stability

Thermogravimetric analysis (TGA) under nitrogen shows that bis(4-methylphenyl)iodonium hexafluoroantimonate has an onset of thermal decomposition (5% weight loss) at 192 °C, whereas diphenyliodonium hexafluoroantimonate decomposes at 171 °C [1]. The bis(4-tert-butylphenyl) analog decomposes at 201 °C, but with a 45% reduction in quantum yield (Φ = 0.37) due to steric hindrance [2].

Thermal stability
Direct head-to-head
192 °C
+21 °C vs diphenyl analog (171 °C)
Wider processing window and longer formulation shelf life
TGA, N₂, 10 °C/min; tert-butyl analog Φ=0.37
Thermal stability Thermogravimetric analysis Shelf life Formulation robustness

Enhanced Solubility in PGMEA

In propylene glycol monomethyl ether acetate (PGMEA), a standard solvent for photoresists, bis(4-methylphenyl)iodonium hexafluoroantimonate shows a solubility of 22.5 g/100 mL at 25 °C, while diphenyliodonium hexafluoroantimonate dissolves only to 12.4 g/100 mL under identical conditions [1]. The bis(4-tert-butylphenyl) analog reaches 31.8 g/100 mL but again suffers from a 45% reduction in quantum yield (Φ=0.37) [2].

PGMEA solubility
Cross-study comparable
22.5 g/100 mL
+82% vs diphenyl analog (12.4 g/100 mL)
Enables high-loading masterbatches without crystallization
25 °C, 24 h stirring, gravimetric; tert-butyl analog 31.8 g/100 mL but Φ=0.37
Solubility Resist formulation PGMEA Coatability

Faster Cure Speed in Epoxy-Acrylate Systems

In a bisphenol A diglycidyl ether (BADGE) / trimethylolpropane triacrylate (TMPTA) (70:30) formulation with 2 wt% photoinitiator, bis(4-methylphenyl)iodonium hexafluoroantimonate achieved tack-free cure at a UV dose of 180 mJ/cm² (Fusion H-bulb, 365 nm peak). Under identical conditions, diphenyliodonium hexafluoroantimonate required 300 mJ/cm² [1]. The required dose reduction of 120 mJ/cm² (40% lower) correlates directly with the combined benefits of higher absorptivity at 310–365 nm and higher quantum yield.

Cure speed
Direct head-to-head
This compound 180 mJ/cm²
Diphenyl analog 300 mJ/cm²
40% lower required UV dose
Supports higher throughput or reduced lamp energy cost
70:30 BADGE/TMPTA, 2 wt% PI, H-bulb, N₂ purge
Cure speed UV curing Hybrid polymerization Epoxy Acrylate

Optimal Application Scenarios


High-Speed UV-LED Epoxy Curing

The compound’s 54% higher absorptivity at 310 nm and 28% higher quantum yield versus diphenyliodonium hexafluoroantimonate enable tack-free cure of bisphenol A diglycidyl ether (BADGE) formulations at 40% lower UV dose (180 mJ/cm² vs 300 mJ/cm²) [1]. This makes it ideal for high-speed, energy-efficient UV-LED curing lines (e.g., 310 nm or 365 nm LEDs) where low thermal load and high throughput are required, such as in electronics conformal coating or optical fiber coating processes.

Thermally Robust Photoresists

With an onset decomposition temperature of 192 °C — 21 °C higher than diphenyliodonium hexafluoroantimonate — this photoacid generator withstands post-apply bake (PAB) steps up to 150 °C without premature acid release, reducing dark polymerization and improving shelf life [1]. The 82% higher solubility in PGMEA (22.5 g/100 mL vs 12.4 g/100 mL) further enables high-loading resist formulations without crystallization defects [2].

Pigmented and Thick-Film UV Coatings

The combination of red-shifted absorption (λmax 310 nm vs 285 nm for diphenyl analog) and high solubility (22.5 g/100 mL in PGMEA) allows effective cure through pigmented or thick (100+ µm) layers where light penetration is limited. The higher molar absorptivity (1,850 vs 1,200 L·mol⁻¹·cm⁻¹) compensates for internal filter effects, enabling through-cure in white or UV-absorbing formulations [3].

Application
Selection Property
Validation Focus
High-speed UV-LED epoxy curing
Photolytic efficiency and UV-LED spectral overlap
Cure speed vs UV dose in BADGE/TMPTA systems
Thermally robust photoresists
Thermal stability and high PGMEA solubility
Post-apply bake margin and crystallization resistance
Pigmented or thick-film UV coatings
Red-shifted absorption and high solubility
Through-cure in UV-attenuating layers

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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